REACTION_CXSMILES
|
C(O)(=O)C.Cl.O.O.[Sn](Cl)(Cl)(Cl)Cl.[F:13][C:14]1[CH:21]=[C:20]([N+:22]([O-])=O)[C:17]([C:18]#[N:19])=[C:16]([CH3:25])[CH:15]=1.[OH-].[Na+]>CO>[NH2:22][C:20]1[CH:21]=[C:14]([F:13])[CH:15]=[C:16]([CH3:25])[C:17]=1[C:18]#[N:19] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
tin chloride dihydrate
|
Quantity
|
63.1 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C#N)C(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
Since the reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
greatly generated heat
|
Type
|
TEMPERATURE
|
Details
|
it was cooled with ice
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 104.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |